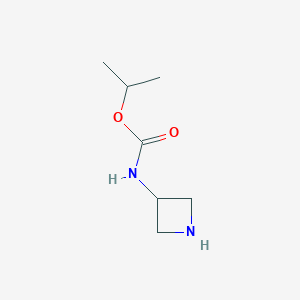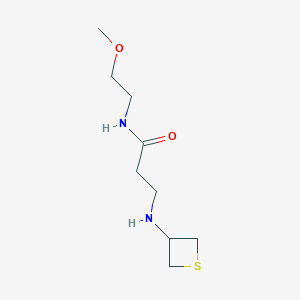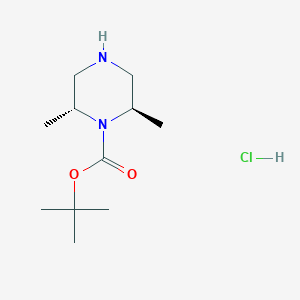
(2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TERT-BUTYL (2R,6R)-2,6-DIMETHYLPIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The tert-butyl group and the hydrochloride salt form enhance its stability and solubility, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (2R,6R)-2,6-DIMETHYLPIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE typically involves the following steps:
Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring through a cyclization reaction. This can be achieved by reacting appropriate diamines with dihaloalkanes under controlled conditions.
Introduction of the Dimethyl Groups: The next step involves the introduction of the dimethyl groups at the 2 and 6 positions of the piperazine ring. This can be done through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Addition of the Tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of TERT-BUTYL (2R,6R)-2,6-DIMETHYLPIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
TERT-BUTYL (2R,6R)-2,6-DIMETHYLPIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base.
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted piperazine derivatives
Applications De Recherche Scientifique
TERT-BUTYL (2R,6R)-2,6-DIMETHYLPIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of TERT-BUTYL (2R,6R)-2,6-DIMETHYLPIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The tert-butyl group enhances its lipophilicity, allowing it to cross cell membranes and exert its effects intracellularly. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
TERT-BUTYL (2R,6R)-REL-4-HYDROXY-2,6-DIMETHYLPIPERIDINE-1-CARBOXYLATE: Similar in structure but with a hydroxyl group at the 4-position.
(2R,6R)-REL-TERT-BUTYL 4-(HYDROXYMETHYL)-2,6-DIMETHYL-D6-PIPERIDINE-1-CARBOXYLATE: A deuterated analog used in isotope labeling studies.
Uniqueness
TERT-BUTYL (2R,6R)-2,6-DIMETHYLPIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly valuable for applications requiring high purity and consistent performance.
Propriétés
Formule moléculaire |
C11H23ClN2O2 |
|---|---|
Poids moléculaire |
250.76 g/mol |
Nom IUPAC |
tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-8-6-12-7-9(2)13(8)10(14)15-11(3,4)5;/h8-9,12H,6-7H2,1-5H3;1H/t8-,9-;/m1./s1 |
Clé InChI |
PVAVZZDGIKAUEL-VTLYIQCISA-N |
SMILES isomérique |
C[C@@H]1CNC[C@H](N1C(=O)OC(C)(C)C)C.Cl |
SMILES canonique |
CC1CNCC(N1C(=O)OC(C)(C)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13013236.png)
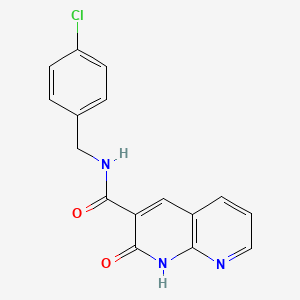
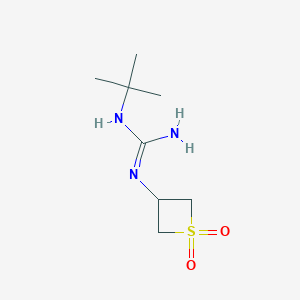

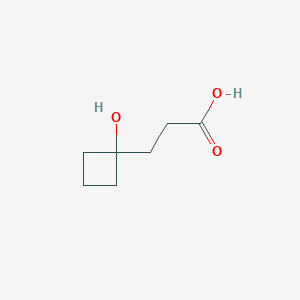
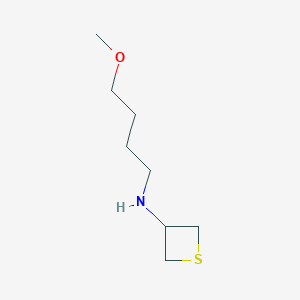
![3-ethoxy-N-methylspiro[3.4]octan-1-amine](/img/structure/B13013270.png)
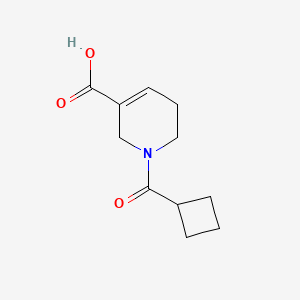
![2-[3-(Benzyloxy)oxetan-3-yl]aceticacid](/img/structure/B13013286.png)

